Cas no 879313-82-3 (1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine structure
879313-82-3 structure
商品名:1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
CAS番号:879313-82-3
MF:C23H22N2O3S
メガワット:406.497384548187
CID:6430428
PubChem ID:2674621

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • HMS2660E22
    • 879313-82-3
    • MLS000760678
    • EN300-18126455
    • Z29528636
    • SMR000370656
    • AKOS001272418
    • CHEMBL1497771
    • 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • インチ: 1S/C23H22N2O3S/c26-23(22-11-10-20-8-4-5-9-21(20)18-22)24-13-15-25(16-14-24)29(27,28)17-12-19-6-2-1-3-7-19/h1-12,17-18H,13-16H2/b17-12+
    • InChIKey: JJNXTSQGLXXTCF-SFQUDFHCSA-N
    • ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2C=CC3C=CC=CC=3C=2)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 406.13511374g/mol
  • どういたいしつりょう: 406.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 685
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 66.1Ų

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18126455-0.05g
879313-82-3 90%
0.05g
$212.0 2023-09-19

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine 関連文献

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazineに関する追加情報

Introduction to 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 879313-82-3)

1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine, identified by its CAS number 879313-82-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both a naphthalene moiety and a phenylacetylene sulfonamide group, features that contribute to its unique chemical properties and biological interactions.

The naphthalene ring in 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine serves as an aromatic core that enhances the compound's stability and reactivity. This aromatic system is often utilized in medicinal chemistry due to its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical for binding to biological targets. Additionally, the presence of the carbonyl group at the 2-position of the naphthalene ring introduces a polar functional moiety, further influencing the compound's solubility and reactivity in biological systems.

The phenylacetylene sulfonamide moiety at the 4-position of the piperazine ring adds another layer of complexity to the molecule. This group is known for its ability to modulate enzyme activity and receptor binding, making it a valuable component in drug design. The sulfonamide functionality, in particular, is a well-documented pharmacophore that exhibits properties such as protease inhibition and anti-inflammatory effects. The combination of these structural elements in 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine suggests potential applications in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies have indicated that 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine may interact with enzymes and receptors involved in pain signaling, neurodegenerative diseases, and inflammatory responses. These findings are particularly intriguing given the increasing demand for targeted therapies that offer improved efficacy and reduced side effects.

In vitro studies have demonstrated that 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine exhibits promising pharmacological properties. For instance, preliminary research suggests that this compound may possess inhibitory activity against certain kinases and phosphodiesterases, which are key targets in cancer therapy. Furthermore, its ability to modulate neurotransmitter release has implications for the treatment of neurological disorders such as depression and epilepsy. These findings underscore the potential of 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine as a lead compound for further drug development.

The synthesis of 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between naphthalic anhydride derivatives and piperazine intermediates, followed by sulfonylation using phenylacetylene sulfonyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct larger-scale investigations into its biological activity.

One of the most compelling aspects of 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine is its potential for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as X-ray crystallography, researchers can gain detailed insights into how this compound interacts with its biological targets at the atomic level. This information is crucial for designing analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

The development of novel therapeutic agents often involves rigorous preclinical testing to assess safety and efficacy. Initial studies with 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine have shown encouraging results in cell-based assays and animal models. These studies have highlighted its potential as a tool compound for exploring new treatment strategies for various diseases. However, further research is needed to fully understand its mechanism of action and long-term effects before it can be considered for clinical applications.

The impact of 1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine extends beyond basic research; it also holds promise for industrial applications in pharmaceutical manufacturing. As synthetic methodologies continue to evolve, there is growing interest in developing cost-effective methods for producing complex molecules like this one on an industrial scale. Such advancements could accelerate the discovery and development of new drugs, ultimately benefiting patients worldwide.

In conclusion,1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 879313-82-3) represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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